molecular formula C17H7Cl2F9N2O3 B049560 Noviflumuron CAS No. 121451-02-3

Noviflumuron

Cat. No. B049560
M. Wt: 529.1 g/mol
InChI Key: YTYGAJLZOJPJGH-UHFFFAOYSA-N
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Description

Noviflumuron is a benzoylphenylurea chitin synthesis inhibitor used in pest control, particularly for termites and cockroaches. It acts by disrupting the formation of chitin, a critical component of the insect exoskeleton, leading to the pest's death. Unlike traditional pesticides, noviflumuron targets the growth and development process of insects, making it a specific and effective control agent.

Synthesis Analysis

While specific details on the synthesis of Noviflumuron are not readily available from the provided documents, benzoylphenylureas like Noviflumuron are generally synthesized through the reaction of aniline derivatives with isocyanates or carbamates, under controlled conditions to ensure the formation of the desired urea derivatives. The synthesis process needs to be carefully optimized to achieve high yield and purity.

Molecular Structure Analysis

The molecular structure of Noviflumuron, like other benzoylphenylureas, consists of a urea linkage between a benzoyl group and a phenyl group. This structure is crucial for its mode of action, as it allows the compound to interfere with the synthesis of chitin in insects. The exact structure contributes to its specificity and potency as a chitin synthesis inhibitor.

Chemical Reactions and Properties

Noviflumuron participates in chemical reactions typical for urea derivatives, including hydrolysis under certain conditions. Its chemical properties, such as solubility and stability, are influenced by its molecular structure and are crucial for its effectiveness as a pest control agent. These properties determine how noviflumuron is formulated and applied in the field.

Physical Properties Analysis

The physical properties of Noviflumuron, such as melting point, solubility in various solvents, and vapor pressure, dictate its application strategy. These properties are essential for formulating the compound into usable baits and gels for pest control.

Chemical Properties Analysis

The chemical properties include its reactivity, stability under various environmental conditions, and interaction with other substances. Noviflumuron's stability ensures its longevity and efficacy in the field, while its reactivity may influence safety measures during handling and application.

  • Comparative laboratory efficacy of noviflumuron and diflubenzuron on Reticulitermes flavipes (King et al., 2005).
  • Efficacy of noviflumuron gel bait for control of the German cockroach, Blattella germanica (Wang & Bennett, 2006).
  • Laboratory performance and pharmacokinetics of the benzoylphenylurea noviflumuron in eastern subterranean termites (Karr et al., 2004).

Scientific Research Applications

  • Cockroach Management : Noviflumuron has shown promising results in cockroach management programs. Concentrations of 0.2% and 0.50% provided significant reductions in cockroach populations, with a 73.3% and 90.6% trap catch reduction respectively (Ameen et al., 2005). Additionally, noviflumuron gel bait was found to be highly effective, resulting in a 99.3% reduction in German cockroach populations within 7 weeks (Wang & Bennett, 2006).

  • Termite Control : In treating eastern subterranean termites, noviflumuron demonstrated greater potency and a faster action compared to hexaflumuron (Karr et al., 2004). It was also observed to impact termite mortality more quickly at cooler temperatures and performed equal to or better than hexaflumuron at warmer temperatures (Van Den Meiracker et al., 2005). Moreover, a 0.5% noviflumuron bait matrix showed no feeding deterrence in Eastern subterranean termites, indicating its potential for significant population impact (Spomer & Kamble, 2005).

  • Ovicidal Activity : Noviflumuron exhibits broader ovicidal activity against German cockroaches than other similar insecticides. This can potentially impact cockroach populations through both nymphal mortality and ovicidal activity (King, 2005).

  • Effect on Ant Colonies : In studies involving Pharaoh's ant and Argentine ant colonies, noviflumuron was not acutely toxic to workers or queens but effectively eliminated larvae (Suiter et al., 2006).

  • Comparative Efficacy : Noviflumuron showed significantly faster and higher levels of mortality than diflubenzuron in laboratory tests on the eastern subterranean termite, Reticulitermes flavipes (King et al., 2005).

  • Termite Colony Elimination : Subterranean termite colonies exposed to noviflumuron were inevitably eliminated, while those exposed to fipronil were only locally excluded from the area near the treatment (Chouvenc, 2018).

  • Durability of Bait : A durable termite bait containing 0.5% noviflumuron remained effective for at least five years under most environmental conditions (Eger et al., 2014).

Safety And Hazards

Noviflumuron is hazardous under the criteria of the Federal OSHA Hazard Communication Standard 29CFR 1910.1200 . It is suspected of damaging fertility or the unborn child and may cause harm to breast-fed children . Proper safety precautions should be taken when handling this chemical .

properties

IUPAC Name

N-[[3,5-dichloro-2-fluoro-4-(1,1,2,3,3,3-hexafluoropropoxy)phenyl]carbamoyl]-2,6-difluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H7Cl2F9N2O3/c18-5-4-8(29-15(32)30-13(31)9-6(20)2-1-3-7(9)21)11(22)10(19)12(5)33-17(27,28)14(23)16(24,25)26/h1-4,14H,(H2,29,30,31,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTYGAJLZOJPJGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C(=O)NC(=O)NC2=CC(=C(C(=C2F)Cl)OC(C(C(F)(F)F)F)(F)F)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H7Cl2F9N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0034774
Record name Noviflumuron
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0034774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

529.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Noviflumuron

CAS RN

121451-02-3
Record name Noviflumuron
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=121451-02-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Noviflumuron [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121451023
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Noviflumuron
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0034774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-[[3,5-dichloro-2-fluoro-4-(1,1,2,3,3,3-hexafluoropropoxy)phenyl]carbamoyl]-2,6-difluorobenzamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.126.387
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name NOVIFLUMURON
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E99C7TUW20
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

To a solution of 1.31 g 3,5-dichloro-2-fluoro-4-(1,1,2,3,3,3-hexafluoropropoxy) aniline in 5 mL 1,2-dichloroethane under an atmosphere of nitrogen at room temperature was added 0.87 g 2,6-difluorobenzoyl isocyanate dissolved in 10 mL dichloroethane dropwise over a 10 minute period. The mixture was stirred, warmed to 40° C. for a one hour period, then concentrated under vacuum to a brown solid 2.0 g. The mixture was chromatographed using a Michel-Miller low pressure silica gel column eluted with 4:1 dichloromethane/heptane. Like fractions were pooled and concentrated under vacuum to give 1.67 g of a light tan solid, mp 156-7° C. Proton and 19F nmr spectra were consistent with the proposed structure. Anal. calcd C17H7Cl2F9N2O3: C, 38.58; H, 1.33; N, 5.29. Found: C, 38.64; H, 1.40; N, 5.44.
Quantity
1.31 g
Type
reactant
Reaction Step One
Quantity
0.87 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
530
Citations
C Wang, GW Bennett - Pest Management Science: formerly …, 2006 - Wiley Online Library
… Noviflumuron is an insect growth regulator (IGR) in the class of benzoylphenyl … noviflumuron will die before or during the moulting process. Adult cockroaches exposed to noviflumuron …
Number of citations: 23 onlinelibrary.wiley.com
LL Karr, JJ Sheets, JE King… - Journal of economic …, 2004 - academic.oup.com
… noviflumuron was evaluated for use as a baiting toxicant against the eastern subterranean termite, Reticulitermes flavipes (Kollar). Noviflumuron … In addition, noviflumuron was not a …
Number of citations: 45 academic.oup.com
BJ Cabrera, EM Thoms - Florida Entomologist, 2006 - BioOne
… baited with noviflumuron were eliminated in about half the time as … % noviflumuron. The purpose of the trials described in this study was to determine if bait containing 0.5% noviflumuron …
Number of citations: 24 bioone.org
L Carnohan, NY Su - Journal of economic entomology, 2018 - academic.oup.com
… and in combination with noviflumuron for 3 d to … of noviflumuron generally yielded higher mortalities. The lethal time of 20E was similar to chitin synthesis inhibitors such as noviflumuron …
Number of citations: 4 academic.oup.com
JE King - Journal of economic entomology, 2005 - academic.oup.com
… Noviflumuron caused significant ovicidal effects at … of noviflumuron (5,000 ppm) caused 100% ovicidal activity through two ovarian cycles for all three adult groups. Noviflumuron seems …
Number of citations: 17 academic.oup.com
A Ameen, W Kaakeh, C Wang, G Bennett - Proceedings of the 4th …, 2002 - icup.org.uk
… apartments have also shown that noviflumuron is an effective residual control agent against field cockroach populations. In conclusion, noviflumuron has potent insecticidal activities …
Number of citations: 9 www.icup.org.uk
L Xing, T Chouvenc, NY Su - Journal of economic entomology, 2014 - academic.oup.com
… Termites exposed to noviflumuron initiated ecdysis as … was not affected by the noviflumuron treatment. However, the … was compromised by the noviflumuron treatment, we concluded …
Number of citations: 23 academic.oup.com
A Ameen, C Wang, W Kaakeh… - Journal of economic …, 2005 - academic.oup.com
… with the common name noviflumuron was evaluated for … noviflumuron, Maxforce FC Roach Bait Stations (0.05% [AI] fipronil), and Avert dust bait (0.05% [AI] abamectin B1). Noviflumuron …
Number of citations: 19 academic.oup.com
EM Thoms, JE Eger, MT Messenger… - American …, 2009 - academic.oup.com
… noviflumuron as a replacement for 0.5% hexaflumuron in baits for the Sentricon System because noviflumuron … radio-labeled noviflumuron or hexaflumuron, noviflumuron demonstrated …
Number of citations: 29 academic.oup.com
JE Eger Jr, MD Lees, PA Neese… - Journal of Economic …, 2012 - academic.oup.com
… containing 0.5% noviflumuron (Recruit … noviflumuron available to termites in a same size bait tube. This study was initiated in 2004 with the hypothesis that Recruit IV (0.5% noviflumuron…
Number of citations: 47 academic.oup.com

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